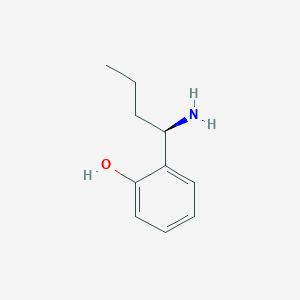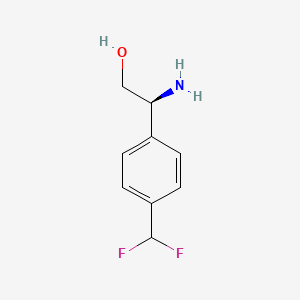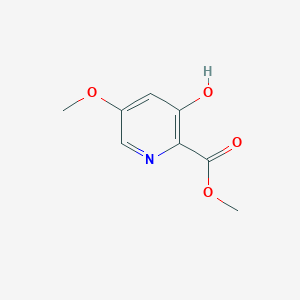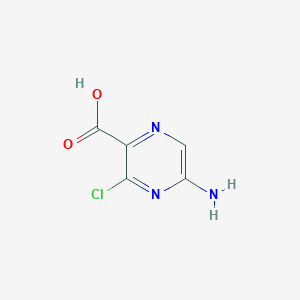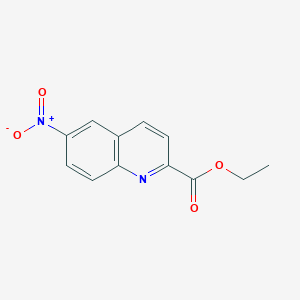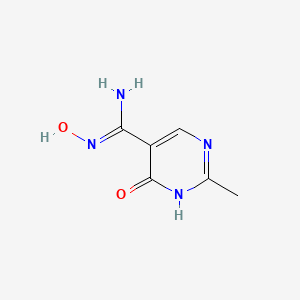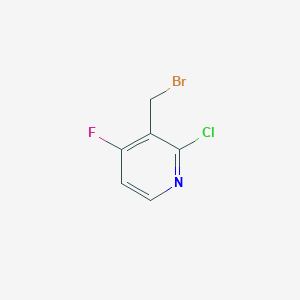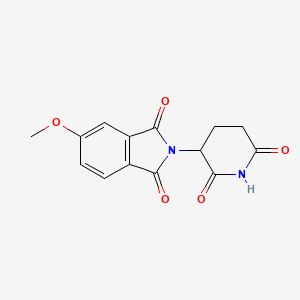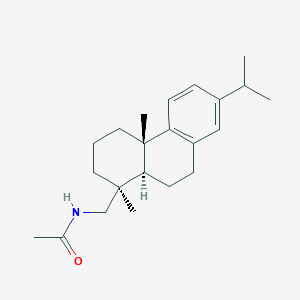![molecular formula C10H4BrN3OS2 B12972092 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a thiophene-2-carbaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling with Thiophene-2-carbaldehyde: The final step involves coupling the brominated thiadiazole-pyridine with thiophene-2-carbaldehyde using palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Stille reactions to form more complex molecules
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Cross-Coupling: Palladium catalysts (Pd(PPh₃)₄), bases (triethylamine), and solvents (toluene, THF)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carboxylic acid
Reduction: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-methanol
Wissenschaftliche Forschungsanwendungen
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: Incorporated into dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices due to its electron-accepting properties
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific biological pathways.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde depends on its application:
In Organic Electronics and Photovoltaics: The compound acts as an electron acceptor, facilitating charge transfer and improving the efficiency of electronic devices.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A precursor used in the synthesis of various derivatives.
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): A dye synthesized through Stille cross-coupling reaction.
Uniqueness
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiadiazole-pyridine core with a thiophene-2-carbaldehyde moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photovoltaics.
Eigenschaften
Molekularformel |
C10H4BrN3OS2 |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
5-(7-bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrN3OS2/c11-6-3-12-9(10-8(6)13-17-14-10)7-2-1-5(4-15)16-7/h1-4H |
InChI-Schlüssel |
KGANTFWQDILNOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C2=NC=C(C3=NSN=C23)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


